N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound belongs to the tetrahydrobenzo[d]thiazole class, characterized by a bicyclic core fused with a thiazole ring. Its structure includes:
- 4-carbamoylphenyl group at the N-position of the tetrahydrobenzo[d]thiazole core.
- 4-chlorobenzamido substituent at the 2-position.
- Carboxamide functionality at the 4-position of the cyclohexene ring.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c23-14-8-4-13(5-9-14)20(29)27-22-26-18-16(2-1-3-17(18)31-22)21(30)25-15-10-6-12(7-11-15)19(24)28/h4-11,16H,1-3H2,(H2,24,28)(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIPACSNQNXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides.
Mode of Action
Compounds with similar structures have been found to stimulateFtsZ polymerization in bacterial cells, which eventually disrupts its dynamic assembly and Z-ring formation. This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity.
Biological Activity
N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of various functional groups enhances its interaction with biological targets.
1. Antimicrobial Activity
Thiazole derivatives, including those similar to this compound, have demonstrated significant antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity.
- Mechanism of Action : The amphiphilic nature of thiazoles allows them to penetrate bacterial membranes effectively, leading to cytoplasmic leakage and cell death .
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus (G+) | Significant inhibition |
| Escherichia coli (G-) | Moderate inhibition |
| Klebsiella pneumoniae (G-) | Notable activity |
2. Anticancer Activity
Research indicates that thiazole derivatives can exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A series of thiazole-containing compounds were tested against various human cancer cell lines. One specific derivative showed a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line .
| Cell Line | GI50 Value (µM) |
|---|---|
| RPMI-8226 (Leukemia) | 0.08 |
| MCF-7 (Breast Cancer) | 1.5 |
| A549 (Lung Cancer) | 0.5 |
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in various models. It has been shown to inhibit the secretion of pro-inflammatory cytokines.
- Research Findings : In vitro studies demonstrated that thiazole derivatives could reduce levels of PGE2 in inflammatory models .
4. Antioxidant Activity
Thiazole derivatives are also noted for their antioxidant properties, which contribute to their overall therapeutic potential.
Comparison with Similar Compounds
Structural Analogues from Literature
The following table summarizes key structural and synthetic differences:
Key Differences and Implications
Core Heterocycle: The target compound’s benzo[d]thiazole core differs from the benzo[b]thiophene in , which lacks the nitrogen atom in the heterocycle. This alters electron distribution and binding affinity .
Substituent Effects: Chlorine vs. Methoxy vs. Carbamoyl: The 4-methoxy group in is electron-donating, whereas the carbamoyl group in the target compound is electron-withdrawing, influencing reactivity and metabolic stability .
Synthetic Routes :
- The target compound likely follows a pathway similar to , involving hydrazide intermediates and nucleophilic substitutions. However, the absence of sulfonyl groups (unlike ) simplifies its purification .
Research Findings and Limitations
- Spectroscopic Confirmation : Analogous compounds (e.g., ) were validated via IR (C=O at 1660–1682 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.1 ppm), suggesting similar characterization methods apply to the target compound .
- Physicochemical Properties : Critical parameters like solubility, logP, and melting point are unavailable for the target compound but could be extrapolated from analogues .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, and how are they addressed methodologically?
- Answer : Synthesis involves multi-step reactions, including amide coupling, cyclization, and purification. For example, coupling agents like EDCI/HOBt are critical for forming the benzamido linkage (similar to methods in ). Challenges like low yields in cyclization steps (e.g., 6% yield in for compound 69) are mitigated by optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., copper iodide). Purification via column chromatography (eluent ratios like CH₂Cl₂/EtOAc 9:1) ensures high purity (>98% by HPLC) .
Q. How is stereochemical integrity maintained during synthesis, and what analytical techniques validate it?
- Answer : Chiral intermediates (e.g., L/D-cysteine derivatives in ) and enantiopure reagents preserve stereochemistry. Advanced NMR techniques (e.g., ¹H-¹H COSY, NOESY) and chiral HPLC confirm configurations. For instance, ¹³C NMR in resolved cyclohexyl substituents in tetrahydrobenzo[d]thiazole derivatives .
Q. What are the standard protocols for purity assessment and structural confirmation?
- Answer : Purity is validated via HPLC (e.g., 98–99% purity in ) and TLC (Rf comparisons). Structural confirmation uses HRMS (e.g., m/z accuracy within 1 ppm) and 2D NMR (¹H-¹³C HSQC/HMBC) to resolve overlapping signals in the tetrahydrobenzo[d]thiazole core .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence the compound’s biological activity?
- Answer : SAR studies (e.g., ) show electron-withdrawing groups (e.g., 4-Cl) enhance receptor binding by increasing electrophilicity. Computational docking (e.g., using AutoDock Vina) predicts interactions with kinase active sites. For example, 4-chloro substitution in improved quinazolinone derivatives’ anticancer activity by 30% compared to methoxy analogs .
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
- Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Techniques like PXRD and DSC identify polymorphs, while nanoformulation (e.g., liposomal encapsulation in ) improves aqueous solubility. LogP calculations (e.g., using MarvinSuite) guide derivatization (e.g., adding PEG chains) to balance lipophilicity .
Q. How is metabolic stability evaluated preclinically, and what are common metabolic pathways?
- Answer : In vitro assays with liver microsomes (human/rat) identify CYP450-mediated oxidation. For instance, ’s trifluoromethyl group reduces metabolism by steric hindrance. LC-MS/MS tracks metabolites like hydroxylated tetrahydrobenzo[d]thiazole derivatives. Computational tools (e.g., SwissADME) predict sites of glucuronidation .
Q. What in vitro models are suitable for assessing the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
